molecular formula C20H34O B039419 (1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol CAS No. 121923-99-7

(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol

Cat. No. B039419
M. Wt: 290.5 g/mol
InChI Key: MEDDLWWQEUETQK-LCWAXJCOSA-N
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Description

The compound “(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol” is a complex organic molecule. Unfortunately, I couldn’t find a specific description for this compound1.



Synthesis Analysis

The synthesis of such complex organic molecules often involves multiple steps and various reagents. However, I couldn’t find specific synthesis information for this compound2.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, I couldn’t find specific molecular structure information for this compound32.



Chemical Reactions Analysis

The chemical reactions that a compound can undergo are determined by its functional groups. Unfortunately, I couldn’t find specific chemical reaction information for this compound4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, I couldn’t find specific physical and chemical property information for this compound42.


Scientific Research Applications

Synthesis and Biological Activity

A compound with a similar structure, (4aR,8R,8aR)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydrospiro[chromene-2,1ʹ-cyclohexane]-4,8-diol, was synthesized using monoterpenoid reactions and evaluated for analgesic activity. This compound showed significant analgesic activity, far exceeding that of diclofenac sodium, suggesting potential applications in pain management (Il’ina et al., 2020).

Optical Properties for Molecular Diagnosis

The synthesis of a fluorescent probe for β-amyloids involving a naphthalene derivative demonstrated its high binding affinities toward Aβ aggregates. This research suggests applications in molecular diagnosis, particularly for Alzheimer’s disease (Fa et al., 2015).

Antituberculosis Activity

A study on 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols revealed high antituberculosis activity, with a specific compound being in the final stage of clinical trials. This indicates the therapeutic potential of such compounds in treating tuberculosis (Omel’kov et al., 2019).

Phytochemical Investigations

The isolation and structure elucidation of new trihydroxy sesquiterpenes from Teucrium mascatense, with a structure similar to the compound , were achieved. This work contributes to the understanding of natural product chemistry and potential pharmaceutical applications (Ali et al., 2015).

Repellent Properties Against Insects

A study on nootkatone, a sesquiterpene with a structure akin to the specified compound, revealed its strong repellent properties against termites and other insects. This suggests possible applications in pest control (Sauer et al., 2003).

Cytoprotective Effects

Research on dihydronaphthalenones from Catalpa ovata demonstrated cytoprotective effects against oxidative damage in HepG2 cells. This indicates potential applications in cellular protection and antioxidant research (Kil et al., 2018).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks to health and the environment. Unfortunately, I couldn’t find specific safety and hazard information for this compound12.


Future Directions

The future directions of research on a compound can include potential applications and areas of interest. Unfortunately, I couldn’t find specific future direction information for this compound5.


Please note that the information available is limited and may not fully cover all aspects requested. For a comprehensive analysis, consulting scientific literature or databases directly may be necessary.


properties

CAS RN

121923-99-7

Product Name

(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol

InChI

InChI=1S/C20H34O/c1-14(2)7-6-8-16(4)17-11-12-20(5,21)19-10-9-15(3)13-18(17)19/h7,13,16-19,21H,6,8-12H2,1-5H3/t16-,17+,18+,19-,20-/m1/s1

InChI Key

MEDDLWWQEUETQK-LCWAXJCOSA-N

Isomeric SMILES

CC1=C[C@H]2[C@@H](CC[C@@]([C@@H]2CC1)(C)O)[C@H](C)CCC=C(C)C

SMILES

CC1=CC2C(CCC(C2CC1)(C)O)C(C)CCC=C(C)C

Canonical SMILES

CC1=CC2C(CCC(C2CC1)(C)O)C(C)CCC=C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol
Reactant of Route 2
Reactant of Route 2
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol
Reactant of Route 3
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol
Reactant of Route 4
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol
Reactant of Route 5
Reactant of Route 5
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol
Reactant of Route 6
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol

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